4-Phenyl-2-butenal
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Overview
Description
4-Phenyl-2-butenal is an organic compound with the molecular formula C10H10O. It is characterized by a phenyl group attached to a butenal chain, making it a conjugated aldehyde. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-2-butenal can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with crotonaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation reaction .
Industrial Production Methods: In industrial settings, this compound is produced using similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-butenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-phenyl-2-butenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-phenyl-2-butanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 4-Phenyl-2-butenoic acid.
Reduction: 4-Phenyl-2-butanol.
Substitution: Various substituted phenylbutenes depending on the nucleophile used.
Scientific Research Applications
4-Phenyl-2-butenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-butenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can lead to the formation of various biologically active compounds. Additionally, its conjugated double bond system allows it to participate in various electrophilic and nucleophilic reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Butenal:
4-Phenyl-2-butanone: This compound has a ketone group instead of an aldehyde group.
4-Phenyl-2-butanol: The reduced form of 4-Phenyl-2-butenal, containing a hydroxyl group instead of an aldehyde group.
Uniqueness: this compound is unique due to its conjugated aldehyde structure, which imparts distinct reactivity and aromatic properties. The presence of the phenyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
13910-23-1 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(E)-4-phenylbut-2-enal |
InChI |
InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7,9H,8H2/b5-4+ |
InChI Key |
WLNLUFZWBZXINT-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)CC=CC=O |
Origin of Product |
United States |
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